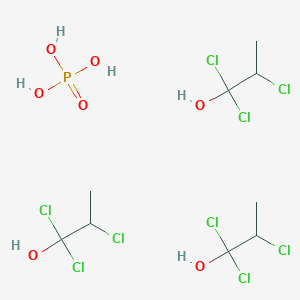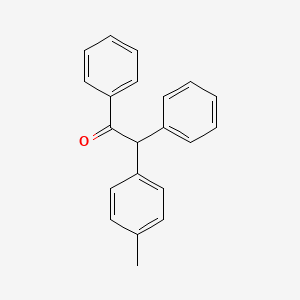
2-(4-Methylphenyl)-1,2-diphenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-1,2-diphenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a ketone group attached to a phenyl ring, which is further substituted with a methyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1,2-diphenylethan-1-one typically involves the reaction of 4-methylbenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired ketone. The reaction conditions usually involve refluxing the reactants in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: Secondary alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-1,2-diphenylethan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-1,2-diphenylethan-1-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the reuptake of monoamines by neurons, affecting neurotransmitter levels and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpropiophenone: Shares a similar aromatic ketone structure but with different substituents.
Benzophenone: Another aromatic ketone with a simpler structure.
Uniqueness
2-(4-Methylphenyl)-1,2-diphenylethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
50353-99-6 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-1,2-diphenylethanone |
InChI |
InChI=1S/C21H18O/c1-16-12-14-18(15-13-16)20(17-8-4-2-5-9-17)21(22)19-10-6-3-7-11-19/h2-15,20H,1H3 |
Clave InChI |
UMEHMCFSUPLAQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



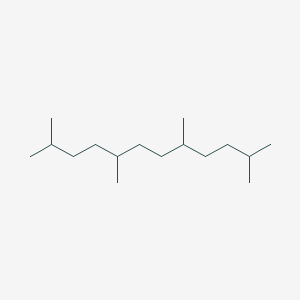
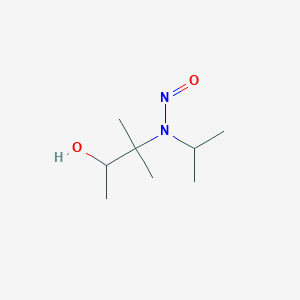

![1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea](/img/structure/B14647877.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
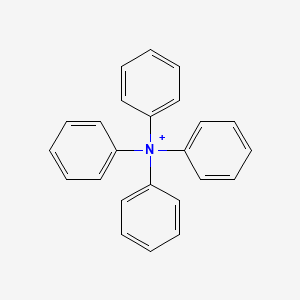
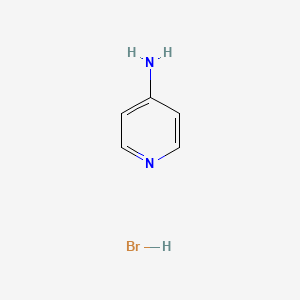
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
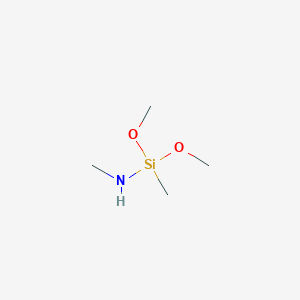
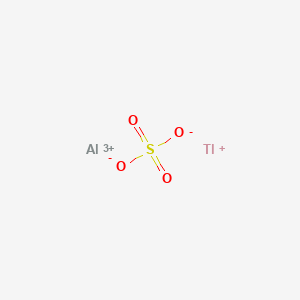
![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
